4-Fluoro-N-hydroxy-3-methoxybenzimidoyl chloride
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Overview
Description
4-Fluoro-N-hydroxy-3-methoxybenzimidoyl chloride is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol . This compound is known for its unique structural properties, which include a fluorine atom, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 4-Fluoro-N-hydroxy-3-methoxybenzimidoyl chloride typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Fluoro-N-hydroxy-3-methoxybenzimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, forming corresponding amides or thioethers.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or reduced to an amine.
Common Reagents: Sodium borohydride (reduction), hydrogen peroxide (oxidation), and various nucleophiles (substitution).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-N-hydroxy-3-methoxybenzimidoyl chloride is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Fluoro-N-hydroxy-3-methoxybenzimidoyl chloride exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of quorum sensing in bacteria, leading to reduced biofilm formation and increased susceptibility to antimicrobial agents .
Comparison with Similar Compounds
4-Fluoro-N-hydroxy-3-methoxybenzimidoyl chloride can be compared with other similar compounds such as:
4-Fluoro-3-methylbenzoyl chloride: Similar in structure but lacks the hydroxy and methoxy groups, leading to different reactivity and applications.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Shares the fluorine, hydroxy, and methoxy groups but differs in the functional group attached to the benzene ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activities.
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
(1Z)-4-fluoro-N-hydroxy-3-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-7-4-5(8(9)11-12)2-3-6(7)10/h2-4,12H,1H3/b11-8- |
InChI Key |
OROBEAMGOXZRQF-FLIBITNWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C(=N/O)/Cl)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=NO)Cl)F |
Origin of Product |
United States |
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